molecular formula C23H22O6 B3034718 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one CAS No. 211799-56-3

2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

Cat. No.: B3034718
CAS No.: 211799-56-3
M. Wt: 394.4 g/mol
InChI Key: KQWHMSRCYTXPHS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one is a synthetic compound known for its unique structural features and diverse biological activities. This compound belongs to the class of pyranochromenones, which are characterized by a fused pyran ring and a chromenone core. The presence of the trimethoxyphenyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyranochromenone structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the chromenone core.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)7-6-13-8-15-19(10-17(13)29-23)28-12-16(22(15)24)14-9-20(26-4)21(27-5)11-18(14)25-3/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWHMSRCYTXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 2
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 3
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 4
Reactant of Route 4
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 5
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one
Reactant of Route 6
2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one

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